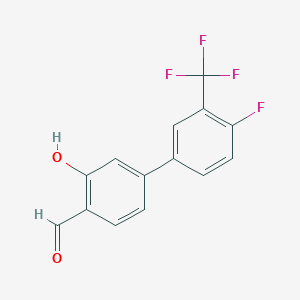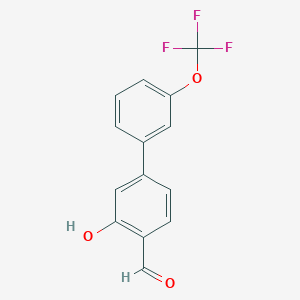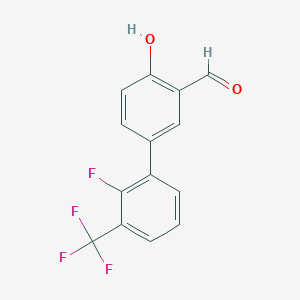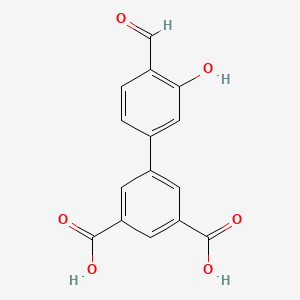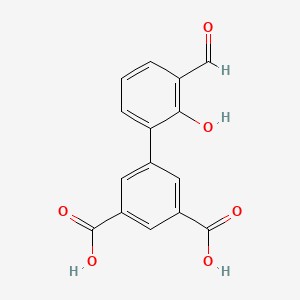![molecular formula C16H13FO4 B6378943 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95% CAS No. 1111132-40-1](/img/structure/B6378943.png)
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95% (also known as 4-EFPC) is a synthetic phenolic compound with a wide range of applications in scientific research. This compound is typically used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocycles, and as a building block in the synthesis of more complex compounds. In addition, 4-EFPC has been used in a variety of biochemical and physiological experiments, including studies on the mechanism of action of various drugs and proteins.
科学的研究の応用
4-EFPC has been used in a variety of scientific research applications, including studies on the mechanism of action of various drugs and proteins. For example, 4-EFPC has been used to study the mechanism of action of the antimalarial drug artemisinin, as well as the mechanism of action of the cytochrome P450 enzyme. In addition, 4-EFPC has been used in the synthesis of various heterocycles, such as indoles, quinolines, and pyridines.
作用機序
The mechanism of action of 4-EFPC is not fully understood. However, it is believed that 4-EFPC acts as an electron acceptor, allowing for the transfer of electrons from one molecule to another. This transfer of electrons is believed to be responsible for the formation of various heterocycles, as well as the inhibition of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-EFPC have not been extensively studied. However, it is believed that 4-EFPC may act as an antioxidant, as it has been shown to inhibit the formation of free radicals. In addition, 4-EFPC has been shown to inhibit the activity of certain enzymes, such as the cytochrome P450 enzyme.
実験室実験の利点と制限
The main advantage of using 4-EFPC in lab experiments is its availability and low cost. In addition, 4-EFPC is relatively stable and is not toxic, making it a safe and effective reagent for laboratory use. However, 4-EFPC is not as reactive as some other reagents, so it may not be suitable for some reactions.
将来の方向性
The future of 4-EFPC is promising. In the future, 4-EFPC may be used in the synthesis of more complex compounds, as well as in the study of the mechanism of action of various drugs and proteins. In addition, 4-EFPC may be used in the development of new drugs and therapies, as well as in the study of biochemical and physiological processes. Finally, 4-EFPC may be used in the development of new catalysts and reagents, which could lead to more efficient and cost-effective laboratory experiments.
合成法
4-EFPC can be synthesized by reacting 4-fluorophenol with ethyl chloroformate in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction is typically carried out at room temperature. The product is then isolated by recrystallization and purified by column chromatography.
特性
IUPAC Name |
ethyl 2-fluoro-4-(3-formyl-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-2-21-16(20)13-5-3-11(8-14(13)17)10-4-6-15(19)12(7-10)9-18/h3-9,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVRYHBNJYZVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685351 |
Source


|
| Record name | Ethyl 3-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol | |
CAS RN |
1111132-40-1 |
Source


|
| Record name | Ethyl 3-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378866.png)

![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378874.png)





